molecular formula C12H20ClN B3046832 tetrakis(prop-2-enyl)azanium;chloride CAS No. 13107-10-3

tetrakis(prop-2-enyl)azanium;chloride

Cat. No.: B3046832
CAS No.: 13107-10-3
M. Wt: 213.75 g/mol
InChI Key: HKIXKEXVXNUDOX-UHFFFAOYSA-M
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Description

Tetrakis(prop-2-enyl)azanium chloride is an organic compound with the chemical formula C12H20N.Cl. It is commonly found in the form of a white crystalline powder. This compound is known for its good solubility in water and organic solvents such as alcohol and ether. It is relatively stable at room temperature and exhibits low toxicity. Tetrakis(prop-2-enyl)azanium chloride has notable antibacterial properties, making it useful in various applications such as disinfection, anti-corrosion, and anti-mildew .

Preparation Methods

The synthesis of tetrakis(prop-2-enyl)azanium chloride involves the reaction of tetraallylamine with hydrogen chloride. The process begins by adding tetraallylamine to sulfuric acid and cooling the mixture to 0°C. Hydrogen chloride gas is then added dropwise to the mixture, resulting in the formation of tetrakis(prop-2-enyl)azanium chloride. The product is subsequently filtered, washed, and dried to obtain pure tetrakis(prop-2-enyl)azanium chloride .

Chemical Reactions Analysis

Tetrakis(prop-2-enyl)azanium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can also undergo reduction reactions, resulting in the formation of reduced derivatives.

    Substitution: Tetrakis(prop-2-enyl)azanium chloride can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tetrakis(prop-2-enyl)azanium chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tetrakis(prop-2-enyl)azanium chloride primarily involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. This antibacterial effect is attributed to its ability to interact with and destabilize the lipid bilayer of bacterial cells .

Comparison with Similar Compounds

Tetrakis(prop-2-enyl)azanium chloride can be compared with other similar compounds such as:

    Tetraallylammonium chloride: Similar in structure and properties, but with different applications and reactivity.

    Tetraethylammonium chloride: Another quaternary ammonium compound with distinct uses in organic synthesis and as a phase transfer catalyst.

The uniqueness of tetrakis(prop-2-enyl)azanium chloride lies in its multiple allyl groups, which provide it with specific reactivity and applications in polymerization and antibacterial formulations .

Properties

IUPAC Name

tetrakis(prop-2-enyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N.ClH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-8H,1-4,9-12H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIXKEXVXNUDOX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[N+](CC=C)(CC=C)CC=C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074612
Record name 2-Propen-1-aminium, N,N,N-tri-2-propen-1-yl-, chloride (1:1)
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Molecular Weight

213.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13107-10-3
Record name 2-Propen-1-aminium, N,N,N-tri-2-propen-1-yl-, chloride (1:1)
Source CAS Common Chemistry
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Record name 2-Propen-1-aminium, N,N,N-tri-2-propen-1-yl-, chloride (1:1)
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Record name 2-Propen-1-aminium, N,N,N-tri-2-propen-1-yl-, chloride (1:1)
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Record name 2-Propen-1-aminium, N,N,N-tri-2-propen-1-yl-, chloride (1:1)
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Record name 2-Propen-1-aminium, N,N,N-tri-2-propen-1-yl-, chloride (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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